N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide in lab experiments is its potential therapeutic applications. It has been shown to have a range of anti-inflammatory and anti-tumor effects, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to investigate the mechanism of action and efficacy of this compound in animal models of these diseases. Another area of interest is its potential as a chemotherapeutic agent. More studies are needed to investigate the anti-tumor and anti-metastatic effects of this compound in vivo. Additionally, future research could focus on developing more soluble derivatives of this compound to improve its bioavailability in vivo.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory and anti-tumor effects make it a promising candidate for drug development, and its potential as a treatment for neurodegenerative diseases warrants further investigation. However, more studies are needed to fully understand its mechanism of action and efficacy in vivo.
Synthesis Methods
The synthesis of N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-methoxybenzenesulfonyl chloride, which is reacted with benzylamine to form N-benzyl-3-chloro-4-methoxybenzenesulfonamide. This intermediate is then reacted with 2-aminobenzamide to form the final product, this compound.
Scientific Research Applications
N-benzyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties in various preclinical studies. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-benzyl-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-12-11-16(13-18(20)22)29(26,27)24-19-10-6-5-9-17(19)21(25)23-14-15-7-3-2-4-8-15/h2-13,24H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFORSIMDWISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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